N-benzyl-1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
Description
N-benzyl-1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 4-position with a carboxamide group. The structure includes two benzyl groups: one attached to the triazole nitrogen (N-benzyl) and another on the 5-oxopyrrolidin-3-ylmethyl moiety. This compound’s design integrates structural motifs known to enhance bioactivity, such as the triazole ring (for hydrogen bonding and metabolic stability) and the 5-oxopyrrolidine fragment (for conformational flexibility and solubility modulation).
Properties
IUPAC Name |
N-benzyl-1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c28-21-11-19(14-26(21)13-18-9-5-2-6-10-18)15-27-16-20(24-25-27)22(29)23-12-17-7-3-1-4-8-17/h1-10,16,19H,11-15H2,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRFSPNZVJBHGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)CN3C=C(N=N3)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring, which is known for its bioactive properties. The molecular formula is with a molecular weight of approximately 425.9 g/mol. The presence of the benzyl and pyrrolidinone moieties contributes to its unique pharmacological profile.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include:
- Formation of the Triazole Ring : Utilizing azide and alkyne coupling reactions.
- Pyrrolidinone Derivative Preparation : Via cyclization reactions involving benzyl amines.
- Final Coupling : Linking the triazole and pyrrolidinone components through amide bond formation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-benzyl... | MCF-7 (Breast Cancer) | 2.6 |
| N-benzyl... | HCT116 (Colon Cancer) | 1.4 |
| N-benzyl... | HepG2 (Liver Cancer) | 1.1 |
These results suggest that N-benzyl derivatives may inhibit cell growth through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against Gram-positive and Gram-negative bacteria. In vitro studies have shown:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
These findings indicate that the compound could be a candidate for developing new antimicrobial agents.
The mechanisms by which N-benzyl derivatives exert their biological effects can be attributed to:
- Thymidylate Synthase Inhibition : Compounds targeting thymidylate synthase have shown promising anticancer activity by disrupting DNA synthesis.
- Enzyme Interaction : The carbamate moiety may interact with specific enzymes, modulating their activity and contributing to the compound's overall efficacy.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of compounds related to N-benzyl derivatives:
- Study on Anticancer Activity : A comparative analysis showed that certain triazole-containing compounds exhibited better activity than standard chemotherapeutics like doxorubicin.
- Antimicrobial Evaluation : A series of synthesized triazoles were tested against various bacterial strains, revealing significant antibacterial activity in some derivatives.
Comparison with Similar Compounds
Structural Comparison with Pyrazole-Based Carboxamides
Pyrazole-carboxamide derivatives, such as N-benzyl-N-hydroxy-1-aryl-5-(substituted phenyl)-1H-pyrazole-3-carboxamide (synthesized in ), share a carboxamide group but differ in their heterocyclic core. Key distinctions include:
- Core Heterocycle: The triazole ring (three nitrogen atoms) in the target compound vs. the pyrazole ring (two nitrogen atoms) in derivatives.
- Substituent Patterns : The target compound incorporates a 5-oxopyrrolidinylmethyl group, which introduces a cyclic amide moiety absent in ’s pyrazole analogs. This group may confer improved solubility compared to the aryl substituents in pyrazole derivatives.
Comparison with Triazole-Carboxamide Scaffolds
The 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide scaffold () shares the triazole-carboxamide backbone but differs in substituents:
- Amino vs. Benzyl Groups: ’s compound features a 5-amino group and a carbamoylmethyl substituent, whereas the target compound replaces these with benzyl groups.
- Biological Targets : ’s scaffold disrupts bacterial SOS responses, suggesting antimicrobial applications. The target compound’s benzyl substituents may shift its activity toward eukaryotic targets, such as kinase inhibition.
Physicochemical and Pharmacokinetic Properties
While explicit data for the target compound are lacking, structural analogs suggest trends:
- Lipophilicity: The benzyl groups in the target compound likely increase logP compared to ’s amino-triazole derivative, enhancing membrane permeability but reducing aqueous solubility.
- Metabolic Stability : The 5-oxopyrrolidine moiety may reduce metabolic degradation compared to pyrazole derivatives, as cyclic amides are less prone to hydrolysis than esters or linear amides.
Preparation Methods
Synthetic Strategies for 1,2,3-Triazole Core Formation
The 1,2,3-triazole ring is central to the target compound and is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This method ensures regioselective formation of the 1,4-disubstituted triazole, critical for maintaining pharmacological activity .
Reaction Setup :
-
Azide Component : Benzyl azide serves as the primary azide source, prepared by reacting benzyl bromide with sodium azide in dimethyl sulfoxide (DMSO) at 60°C for 12 hours .
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Alkyne Component : The alkyne precursor for this compound incorporates the pyrrolidinone moiety. A propargyl ether derivative of 1-benzyl-5-oxopyrrolidin-3-ylmethanol is synthesized by treating the alcohol with propargyl bromide in the presence of potassium carbonate .
Cycloaddition Conditions :
The CuAAC reaction is conducted in tert-butanol with copper(I) iodide (10 mol%) and N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at 70°C for 24 hours, yielding the triazole intermediate with >85% efficiency .
| Component | Reagent | Conditions | Yield |
|---|---|---|---|
| Benzyl azide | NaN₃, DMSO | 60°C, 12 h | 92% |
| Propargyl derivative | K₂CO₃, propargyl Br | RT, 6 h | 78% |
| CuAAC reaction | CuI, DIPEA, t-BuOH | 70°C, 24 h | 86% |
Synthesis of the Benzyl-Substituted Pyrrolidinone Moiety
The 1-benzyl-5-oxopyrrolidin-3-ylmethyl group is synthesized through a cyclization strategy starting from γ-aminobutyric acid (GABA).
Stepwise Procedure :
-
Benzylation of GABA : GABA is treated with benzyl bromide in aqueous sodium hydroxide to form N-benzyl-GABA .
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Oxidative Cyclization : The N-benzyl-GABA undergoes cyclization using thionyl chloride (SOCl₂) to form the lactam (5-oxopyrrolidin-3-yl) framework. Subsequent oxidation with pyridinium chlorochromate (PCC) ensures complete conversion to the pyrrolidinone .
Critical Parameters :
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Temperature control during cyclization (0°C to room temperature) prevents side reactions.
-
Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) isolates the pyrrolidinone in 75% yield .
Coupling Reactions and Final Assembly
The triazole intermediate is functionalized with the carboxamide group and coupled to the pyrrolidinone moiety through a methylene bridge.
Carboxamide Formation :
The triazole-4-carbonyl chloride is generated by treating the triazole with oxalyl chloride in dichloromethane. Subsequent reaction with benzyl amine in tetrahydrofuran (THF) at 0°C yields the N-benzyl carboxamide .
Methylene Bridge Installation :
A Mitsunobu reaction couples the pyrrolidinone alcohol to the triazole-carboxamide. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF, the reaction proceeds at 0°C to room temperature, achieving 68% yield .
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Carboxamide formation | Oxalyl chloride, THF | 0°C, 2 h | 81% |
| Mitsunobu reaction | DEAD, PPh₃, THF | 0°C → RT, 12 h | 68% |
Optimization of Reaction Conditions
Solvent and Base Selection :
The use of tert-butanol in CuAAC minimizes side reactions compared to polar aprotic solvents like DMF . DBU (1,8-diazabicycloundec-7-ene) enhances reaction rates in carboxamide formation by deprotonating intermediates .
Temperature and Time :
Elevated temperatures (70°C) in CuAAC improve reaction kinetics but require strict anhydrous conditions to prevent azide decomposition .
Analytical Characterization and Quality Control
Spectroscopic Validation :
-
¹H NMR (500 MHz, CDCl₃): Peaks at δ 7.65–7.21 (m, 10H, aromatic), 5.35 (s, 2H, N-CH₂), 4.12 (t, 2H, CH₂-triazole) .
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ESI-MS : m/z 435.2 [M+H]⁺, consistent with the molecular formula C₂₃H₂₃N₅O₂ .
Purity Assessment :
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with a retention time of 12.7 minutes .
Challenges and Alternative Approaches
Steric Hindrance :
Bulky benzyl groups on both the triazole and pyrrolidinone moieties complicate coupling reactions, necessitating excess DEAD in Mitsunobu reactions .
Alternative Routes :
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-benzyl-1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide?
The synthesis typically involves multi-step reactions, including nucleophilic substitutions, cyclization, and coupling steps. For example:
- Step 1 : Formation of the pyrrolidinone core via cyclization under acidic or basic conditions, often using solvents like DMF or acetonitrile .
- Step 2 : Introduction of the triazole moiety using copper-catalyzed azide-alkyne cycloaddition (CuAAC), ensuring regioselectivity for the 1,4-disubstituted product .
- Step 3 : Final coupling of benzyl groups via alkylation or amidation, with K₂CO₃ as a base to facilitate SN2 reactions . Reaction parameters (temperature, solvent polarity, and stoichiometry) are critical for yield optimization .
Q. How is the compound characterized structurally in academic research?
Structural elucidation combines spectroscopic and crystallographic methods:
- NMR : ¹H/¹³C NMR confirms regiochemistry of the triazole ring and substitution patterns on the pyrrolidinone and benzyl groups .
- X-ray crystallography : SHELXL is widely used for refining crystal structures, particularly for resolving anisotropic displacement parameters and validating hydrogen bonding networks .
- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Discrepancies (e.g., unexpected coupling constants in NMR or anomalous diffraction data) require:
- Cross-validation : Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) .
- Alternative crystallization : Use different solvents or co-crystallization agents to obtain higher-quality crystals for SHELXL refinement .
- Dynamic NMR studies : Probe temperature-dependent conformational changes affecting spectral splitting .
Q. What strategies optimize reaction yields in multi-step syntheses of this compound?
Yield optimization hinges on:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SN2 reactions, while DCM improves CuAAC efficiency .
- Catalyst screening : Transition-metal catalysts (e.g., CuI for CuAAC) at 0.1–1 mol% reduce side-product formation .
- Workup protocols : Use chromatography with gradient elution (hexane/EtOAc) to separate regioisomers .
Q. How do computational methods aid in understanding the compound’s reactivity or bioactivity?
- Molecular docking : Predict binding affinities to biological targets (e.g., enzymes) using software like AutoDock, guided by crystallographic data from SHELX-refined structures .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic/nucleophilic attacks .
- MD simulations : Study solvation effects on conformational stability using GROMACS .
Q. What experimental design considerations are critical for assessing biological activity?
- Target selection : Prioritize assays based on structural analogs (e.g., triazole-carboxamides with known kinase inhibition) .
- Control experiments : Include positive controls (e.g., staurosporine for kinase assays) and validate cytotoxicity via MTT assays .
- Data reproducibility : Use triplicate measurements and statistical tools (e.g., ANOVA) to account for batch-to-batch variability in synthesis .
Methodological Challenges and Solutions
Q. How to address low crystallinity in X-ray diffraction studies?
- Crystal engineering : Co-crystallize with small molecules (e.g., acetic acid) to improve packing efficiency .
- Data collection : Use synchrotron radiation for weak diffractors, processed via SHELXD for ab initio phasing .
Q. What are best practices for scaling up synthesis without compromising purity?
- Flow chemistry : Continuous reactors minimize exothermic risks in large-scale CuAAC reactions .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
